N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide
CAS No.: 898414-30-7
Cat. No.: VC6757730
Molecular Formula: C23H20N2O4S2
Molecular Weight: 452.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898414-30-7 |
|---|---|
| Molecular Formula | C23H20N2O4S2 |
| Molecular Weight | 452.54 |
| IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonylpropanamide |
| Standard InChI | InChI=1S/C23H20N2O4S2/c1-15-6-9-17(10-7-15)31(28,29)13-12-22(27)24-16-8-11-20(26)18(14-16)23-25-19-4-2-3-5-21(19)30-23/h2-11,14,26H,12-13H2,1H3,(H,24,27) |
| Standard InChI Key | JXSHTOVOUIWBCZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Introduction
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide is a synthetic organic compound that integrates a benzo[d]thiazole moiety, a hydroxyphenyl group, and a tosylpropanamide framework. This molecular architecture suggests potential applications in medicinal chemistry, particularly in drug discovery for diseases requiring enzyme inhibition or antimicrobial activity.
Structural Features
The compound's structure includes:
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Benzo[d]thiazole Core: Known for its bioactivity, this heterocyclic unit is often associated with anticancer, antimicrobial, and enzyme-inhibitory properties.
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Hydroxyphenyl Group: The hydroxyl substitution on the phenyl ring contributes to hydrogen bonding and electronic interactions, enhancing biological activity.
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Tosylpropanamide Group: This sulfonamide derivative provides stability and lipophilicity, aiding in membrane permeability of the molecule.
Synthesis Pathways
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide typically involves:
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Formation of the Benzo[d]thiazole Unit: Starting from o-aminothiophenol and an appropriate aldehyde under acidic conditions.
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Coupling with Hydroxyphenyl Derivatives: Utilizing electrophilic substitution reactions to introduce the hydroxyphenyl group.
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Tosylation and Amidation: Tosyl chloride is reacted with a propanamide precursor to achieve the tosylpropanamide moiety.
Biological Significance
The compound's structural features suggest multiple pharmacological potentials:
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Enzyme Inhibition: The benzo[d]thiazole unit is known to interact with enzymes like acetylcholinesterase (AChE), making it relevant for neurodegenerative diseases such as Alzheimer's disease .
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Antimicrobial Activity: Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial cell walls .
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Anti-inflammatory Potential: The hydroxyphenyl group may contribute to cyclooxygenase (COX) inhibition, reducing inflammation .
Research Findings
Recent studies on structurally related compounds provide insights into the possible activities of this molecule:
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Molecular Docking Studies: Computational simulations suggest strong binding affinities of benzo[d]thiazole derivatives with various biological targets, including enzymes involved in inflammation and cancer .
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In Vitro Assays: Compounds with similar frameworks have demonstrated IC50 values in the micromolar range for enzyme inhibition and antimicrobial activities .
Challenges and Future Directions
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Optimization of Activity: Further modifications to enhance selectivity and potency are needed.
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Pharmacokinetics and Toxicity Studies: Detailed ADME (Absorption, Distribution, Metabolism, Excretion) profiling is essential for clinical translation.
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Broader Applications: Exploration into anticancer or antiviral properties could be promising given the compound's structural versatility.
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